molecular formula C14H14FNO B8765227 4-(6-Fluoro-1H-indol-3-YL)cyclohexanone

4-(6-Fluoro-1H-indol-3-YL)cyclohexanone

Cat. No.: B8765227
M. Wt: 231.26 g/mol
InChI Key: SKNMASWKKBMMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Fluoro-1H-indol-3-YL)cyclohexanone is a synthetic organic compound featuring a cyclohexanone core substituted at the 4-position with a 6-fluoroindole moiety. The indole ring system, a heterocyclic aromatic structure, is modified with a fluorine atom at the 6-position, which enhances its electronic and steric properties. The fluorine substituent on the indole ring may influence metabolic stability, binding affinity, and lipophilicity, making this compound a candidate for medicinal chemistry exploration.

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

4-(6-fluoro-1H-indol-3-yl)cyclohexan-1-one

InChI

InChI=1S/C14H14FNO/c15-10-3-6-12-13(8-16-14(12)7-10)9-1-4-11(17)5-2-9/h3,6-9,16H,1-2,4-5H2

InChI Key

SKNMASWKKBMMFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CNC3=C2C=CC(=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Thermodynamic Properties

Vapor-Liquid Equilibrium (VLE) Behavior: Cyclohexanone derivatives often form quasi-ideal solutions, critical for industrial separation processes. While direct VLE data for 4-(6-Fluoro-1H-indol-3-YL)cyclohexanone are unavailable, studies on related compounds (e.g., cyclohexenol isomers) suggest that models like COSMO-RS better predict activity coefficients than UNIFAC, especially for isomeric systems . This implies that the fluorine and indole substituents in the target compound could significantly alter its volatility compared to unsubstituted cyclohexanone.

Odor and Sensory Properties: Unlike odor-active cyclohexanone derivatives (e.g., 3-methyl-2-cyclohexanone, which has a nutty aroma) , the target compound’s indole-fluorine substitution likely diminishes its sensory impact, redirecting its utility toward pharmaceutical applications rather than flavor/fragrance industries.

Table 2: Estrogen Receptor (ER) Binding and Agonist/Antagonist Activity

Compound Class ERα Binding Affinity (Kd) ERβ Selectivity Agonist/Antagonist Profile Reference
Steroid-core derivatives (e.g., 2, 4, 7) 32 nM (for compound 2) Low ERα/ERβ dual agonists
This compound (inferred) Not tested N/A Unknown
Bicyclic compound 18 >1 μM (estimated) High (25-fold selectivity for ERβ) ERβ agonist/antagonist

Key Findings:

  • The target compound’s indole-cyclohexanone scaffold shares structural motifs with ER-binding agents, but its lack of hydroxyl or steroid-like groups (cf. compound 18 in ) may limit receptor affinity.
  • Fluorine substitution could modulate metabolic stability, a feature observed in other fluorinated pharmaceuticals, though direct evidence for this compound is lacking.

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